2-Cyano-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and an appropriate carbonyl compound. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-Cyano-N’-[(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-Cyano-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-cyano-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C12H10N4O2/c1-16-9-5-3-2-4-8(9)11(12(16)18)15-14-10(17)6-7-13/h2-5,18H,6H2,1H3 |
InChI Key |
YFVOAAYCILNSRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC#N |
Origin of Product |
United States |
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